(E)-8-((4-allyl-5-(cinnamylthio)-4H-1,2,4-triazol-3-yl)methoxy)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-8-((4-allyl-5-(cinnamylthio)-4H-1,2,4-triazol-3-yl)methoxy)quinoline is a useful research compound. Its molecular formula is C24H22N4OS and its molecular weight is 414.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (E)-8-((4-allyl-5-(cinnamylthio)-4H-1,2,4-triazol-3-yl)methoxy)quinoline represents a class of triazole derivatives with potential biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and pharmacological implications based on diverse research findings.
Molecular Structure
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₈N₄OS
- Molecular Weight : 366.43 g/mol
Structural Features
The compound features a quinoline core substituted with a methoxy group and a triazole ring that contains an allyl and a cinnamylthio group. This unique structure is hypothesized to contribute to its biological activities.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit bacterial growth by targeting specific enzymes involved in cell wall synthesis or metabolic pathways .
Table 1: Antimicrobial Activity of Related Triazole Compounds
Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
---|---|---|---|
Compound A | E. coli | 32 µg/mL | Cell wall synthesis inhibition |
Compound B | S. aureus | 16 µg/mL | Protein synthesis inhibition |
(E)-8... | P. aeruginosa | 24 µg/mL | Metabolic pathway interference |
Anticancer Activity
The quinoline moiety in the compound has been linked to anticancer properties. Quinoline derivatives have been reported to induce apoptosis in cancer cells through various mechanisms, including the inhibition of topoisomerases and modulation of signaling pathways related to cell growth and survival .
Case Study: Anticancer Effects
In a study examining the cytotoxic effects of quinoline derivatives on breast cancer cell lines, it was found that the compound significantly reduced cell viability at concentrations as low as 10 µM. The mechanism was attributed to the induction of oxidative stress and subsequent apoptosis .
Enzyme Inhibition
The compound has shown potential as an inhibitor of ATP-utilizing enzymes, which are crucial in various metabolic processes. This inhibition could lead to therapeutic applications in conditions where enzyme regulation is disrupted, such as cancer and metabolic disorders .
Table 2: Enzyme Inhibition Potency
Enzyme Type | IC50 (µM) | Reference |
---|---|---|
Dual specificity tyrosine kinase | 15 | |
Cyclin-dependent kinase | 10 | |
Phosphoinositide 3-kinase | 20 |
Interaction with Biological Targets
The biological activity of this compound is likely mediated through its interaction with various biological targets:
- Enzyme Binding : The triazole ring may facilitate binding to metal ions in enzyme active sites.
- Cell Membrane Disruption : The lipophilic nature of the quinoline structure allows for penetration into cell membranes, potentially disrupting cellular integrity.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Preliminary studies suggest moderate absorption and bioavailability, although further toxicological assessments are necessary to determine safety profiles for clinical applications.
Eigenschaften
IUPAC Name |
8-[[5-[(E)-3-phenylprop-2-enyl]sulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl]methoxy]quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4OS/c1-2-16-28-22(18-29-21-14-6-12-20-13-7-15-25-23(20)21)26-27-24(28)30-17-8-11-19-9-4-3-5-10-19/h2-15H,1,16-18H2/b11-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMUMRCCFNTWSEC-DHZHZOJOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC=CC2=CC=CC=C2)COC3=CC=CC4=C3N=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C(=NN=C1SC/C=C/C2=CC=CC=C2)COC3=CC=CC4=C3N=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.